molecular formula C11H16BrN B8548895 (4-Bromo-2-ethyl-benzyl)-dimethyl-amine

(4-Bromo-2-ethyl-benzyl)-dimethyl-amine

Cat. No. B8548895
M. Wt: 242.16 g/mol
InChI Key: XAOUYUQZSHWGRD-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To a solution of 4-bromo-1-bromomethyl-2-ethyl-benzene (1.12 g, 4.03 mmol) in MeOH (20 mL) was added dimethylamine (2.5 mL, 40% solution in water). The mixture was stirred for 1 hour, at which time the volatiles were removed in vacuo. The residue was dissolved in EtOAc, washed with H2O, dried over MgSO4, and concentrated to a clear oil (0.910 g, 93%). 1H NMR (300 MHz, CDCl3): δ 1.19 (t, J=7.5 Hz, 3 H), 2.21 (s, 6 H), 2.69 (q, J=7.5 Hz, 2 H), 3.32 (s, 2 H), 7.14 (m, 1 H), 7.28 (m, 2 H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[C:4]([CH2:10][CH3:11])[CH:3]=1.[CH3:12][NH:13][CH3:14]>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:13]([CH3:14])[CH3:12])=[C:4]([CH2:10][CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)CC
Name
Quantity
2.5 mL
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour, at which time the volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil (0.910 g, 93%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=C(CN(C)C)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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